tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate
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Overview
Description
tert-Butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate is a complex organic compound with a unique structure It is characterized by a tert-butyl group attached to a carbamate moiety, which is further linked to a hexahydrocyclopenta[c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate typically involves the reaction of a suitable amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this reaction include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activities and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate
- tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Uniqueness
tert-Butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate is unique due to its specific structural configuration and the presence of the tert-butyl carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-[(3aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9?,12-/m1/s1 |
InChI Key |
IOJANHDPMBVRLJ-FFFFSGIJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]12CCCC1CNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC1CNC2 |
Origin of Product |
United States |
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